molecular formula C8H7FN2 B561058 5-fluoro-4-methyl-1H-indazole CAS No. 105391-69-3

5-fluoro-4-methyl-1H-indazole

Cat. No.: B561058
CAS No.: 105391-69-3
M. Wt: 150.156
InChI Key: IQDVHNBGTTXLCU-UHFFFAOYSA-N
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Description

5-Fluoro-4-methyl-1H-indazole is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are often used as core structures in pharmaceuticals. The presence of a fluorine atom at the 5-position and a methyl group at the 4-position of the indazole ring enhances its chemical properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-fluoro-4-methyl-1H-indazole can be achieved through various methods. One common approach involves the cyclization of 2-fluoro-4-methylphenylhydrazine with appropriate reagents. The reaction typically requires a catalyst and specific conditions to ensure the formation of the indazole ring.

    Cyclization Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-4-methyl-1H-indazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups or modify existing ones.

    Reduction: Reduction reactions can be employed to remove or alter specific functional groups.

    Substitution: Nucleophilic substitution reactions are common, especially at the fluorine-substituted position.

Common Reagents and Conditions

  • Oxidation

      Reagents: Potassium permanganate, chromium trioxide

      Conditions: Typically carried out in acidic or basic media at controlled temperatures.

  • Reduction

      Reagents: Sodium borohydride, lithium aluminum hydride

      Conditions: Reactions are performed under inert atmospheres to prevent unwanted side reactions.

  • Substitution

      Reagents: Nucleophiles such as amines, thiols

      Conditions: Reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce various functional groups at the fluorine-substituted position.

Scientific Research Applications

5-Fluoro-4-methyl-1H-indazole has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

    4-Fluoro-1H-indazole: Lacks the methyl group at the 4-position, which may affect its chemical and biological properties.

    5-Bromo-4-methyl-1H-indazole:

    5-Fluoro-1H-indazole: Lacks the methyl group, which can influence its binding affinity and biological activity.

Uniqueness

5-Fluoro-4-methyl-1H-indazole is unique due to the combined presence of the fluorine atom and the methyl group, which enhances its chemical stability and biological activity. This combination makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

5-fluoro-4-methyl-1H-indazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2/c1-5-6-4-10-11-8(6)3-2-7(5)9/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQDVHNBGTTXLCU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1C=NN2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00670343
Record name 5-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

105391-69-3
Record name 5-Fluoro-4-methyl-1H-indazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00670343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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